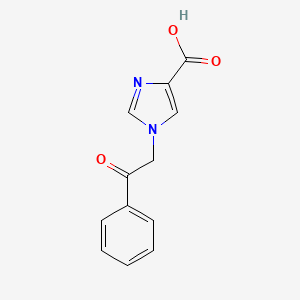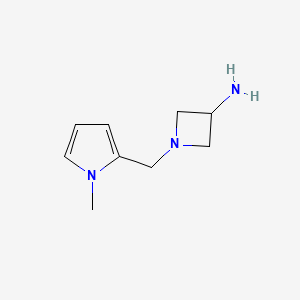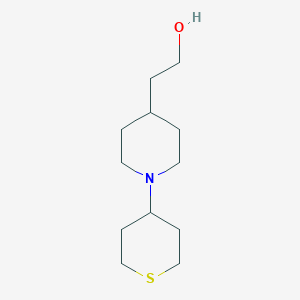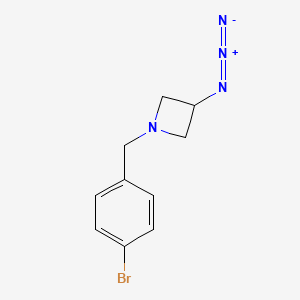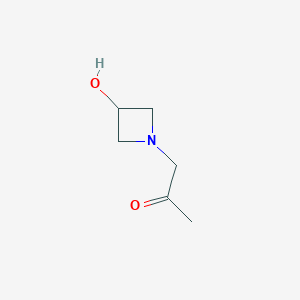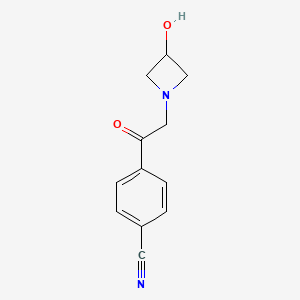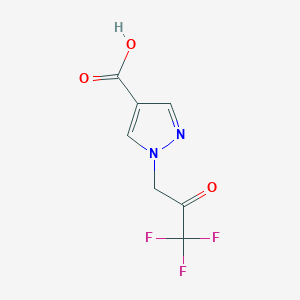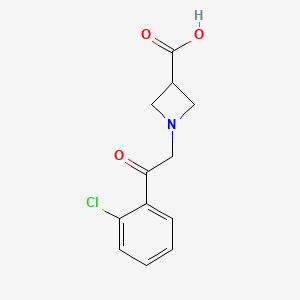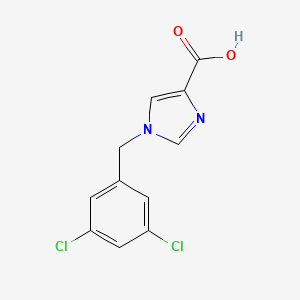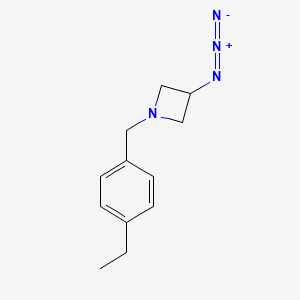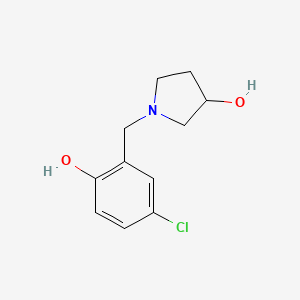
1-(5-Chloro-2-hydroxybenzyl)pyrrolidin-3-ol
概要
説明
The compound “1-(5-Chloro-2-hydroxybenzyl)pyrrolidin-3-ol” contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . It also has a benzyl group attached, which is substituted with a chlorine atom and a hydroxyl group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through reactions involving the formation of the pyrrolidine ring, followed by functionalization of the ring .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrolidine ring, along with the substituted benzyl group . The exact conformation and orientation of these groups would depend on various factors, including the specific synthesis method used .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the pyrrolidine ring and the substituted benzyl group. The chlorine atom and the hydroxyl group could potentially be sites of reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar hydroxyl group and the electronegative chlorine atom could influence its solubility .科学的研究の応用
Optically Pure Compound Synthesis
Optically pure 2-(1-hydroxybenzyl)piperidine and pyrrolidine, related to "1-(5-Chloro-2-hydroxybenzyl)pyrrolidin-3-ol", have been prepared by reactions involving oxygenated benzyl carbanions with chlorinated N-sulfinylimines, demonstrating a method for achieving high stereoselectivity in synthesizing chiral compounds (Ruano, Alemán, & Cid, 2006).
Anticancer Activity
A Cd(II) complex synthesized with a derivative closely related to "this compound" exhibited significant anticancer activity against liver and cervical cancer cells, showing the compound's potential in medicinal chemistry (Huang, Zheng, & Diao, 2015).
Asymmetric Catalysis
The bioreduction of ketones using Baker’s yeast to obtain optically active alcohols, which are subsequently transformed into DMAP derivatives, indicates the utility of "this compound" derivatives in asymmetric catalysis. These derivatives serve as nucleophilic catalysts and chiral ligands in stereoselective chemical reactions (Busto, Gotor‐Fernández, & Gotor, 2006).
Pyrrolidine and Pyrrolidine Derivatives
The broader context of pyrrolidine and its derivatives, including "this compound", highlights their significance in forming the structural basis for many biological molecules, such as heme and chlorophyll. Pyrrolidine derivatives are prepared through various synthetic reactions, indicating their importance in organic synthesis and pharmaceutical chemistry (Anderson & Liu, 2000).
作用機序
Safety and Hazards
The safety and hazards associated with this compound would depend on various factors, including its reactivity and the specific conditions under which it is handled.
将来の方向性
特性
IUPAC Name |
1-[(5-chloro-2-hydroxyphenyl)methyl]pyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c12-9-1-2-11(15)8(5-9)6-13-4-3-10(14)7-13/h1-2,5,10,14-15H,3-4,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVHGSLIFJYTGIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)CC2=C(C=CC(=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


